Product packaging for Osthenone(Cat. No.:CAS No. 112789-90-9)

Osthenone

Cat. No.: B053075
CAS No.: 112789-90-9
M. Wt: 244.24 g/mol
InChI Key: FNFVAKUIMOKUQL-ZZXKWVIFSA-N
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Description

Osthenone (C₁₄H₁₂O₄) is a prenylated coumarin derivative first isolated from Murraya paniculata and Micromelum falcatum . Structurally, it belongs to the 8-prenylcoumarin subclass, characterized by an isopentenyl or dimethylallyl side chain at the C-8 position of the coumarin core. This modification enhances its bioactivity, particularly its antiproliferative effects against cancer cell lines . This compound is commercially available as a reference standard for pharmacological research, though its natural yield in plant sources remains low (~0.0092% dry weight in some species) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B053075 Osthenone CAS No. 112789-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVAKUIMOKUQL-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction and Isolation from Natural Sources

While no direct evidence of Osthenone’s natural occurrence exists, extraction methodologies from plant matrices provide a foundational framework. For instance, the ethanol/water (40:60) extraction protocol used for Ungurahua seeds could be adapted for hypothetical natural sources of this compound. Key steps include:

  • Solvent Selection : Ethanol-water mixtures optimize polarity gradients for extracting phenolic or terpenoid compounds .

  • Centrifugation and Filtration : Post-extraction, centrifugation at 5,000 rpm for 10 minutes removes particulates, followed by 0.45 µm filtration .

  • Lyophilization : Freeze-drying preserves thermolabile components, yielding stable powders for downstream processing .

Table 1: Hypothetical Extraction Parameters for this compound

ParameterValueSource Methodology
Solvent Ratio (EtOH:H2O)40:60Adapted from
Extraction Time120 min
Centrifugation Speed5,000 rpm
Filtration Pore Size0.45 µm

Chemical Synthesis via Cyclization Strategies

The sodium iodide-catalyzed cyclization of epoxides, as demonstrated for 3-chromanol derivatives , offers a template for this compound’s synthesis. This method involves:

  • Epoxide Preparation : Substrate-specific epoxidation of allylic alcohols or alkenes.

  • Cyclization : NaI in anhydrous DMF promotes ring closure via nucleophilic attack, yielding chromanol scaffolds .

  • Functionalization : Post-cyclization modifications (e.g., nitration, acylation) introduce target functionalities.

For example, the synthesis of 8-methoxy-3-chromanol involves baker’s yeast-mediated enantioselective reduction, suggesting this compound’s stereocenters could be controlled via biocatalytic or asymmetric catalytic methods.

Catalytic Asymmetric Synthesis

E.J. Corey’s work on prostaglandin synthesis highlights the role of chiral catalysts in enantioselective transformations . The oxazaborolidine-catalyzed reduction of ketones achieves >10:1 diastereoselectivity, a principle applicable to this compound’s hypothetical ketone intermediates.

Mechanistic Insight :
The catalyst (e.g., oxazaborolidine 33 ) complexes with borane, enabling precise hydride transfer to ketones. This "molecular robot" analogy ensures high enantiomeric excess, critical for bioactive compounds.

Advanced Analytical Characterization

Post-synthetic analysis of this compound would require:

  • UPLC-QTOF-MS : For precise mass determination and structural elucidation, as used in Ungurahua seed analysis . Gradient elution with 0.1% formic acid in acetonitrile/water resolves complex mixtures .

  • HPLC-UV : Quantification via reversed-phase chromatography (C18 column, methanol:water mobile phase) .

  • Electrochemical Assays : Cyclic voltammetry evaluates antioxidant capacity by monitoring superoxide radical (O2- −) scavenging .

Table 2: Analytical Parameters for this compound Characterization

TechniqueConditionsApplication
UPLC-QTOF-MS0.1% formic acid gradientStructural elucidation
HPLC-UVC18 column, 280 nmQuantification
Cyclic VoltammetryDMF, Bu4NPF6 electrolyteAntioxidant capacity

Retrosynthetic Analysis and Optimization

Corey’s retrosynthetic framework dissects this compound into simpler precursors. For example:

  • Disconnection Strategy : Target bond cleavage (e.g., C-O in chromanol) identifies epoxide or diol precursors.

  • Convergent Synthesis : Modular assembly of fragments (e.g., coupling vinylic iodides with organocopper reagents ) enhances efficiency.

Case Study :
The synthesis of bilobalide employed a novel Me3Al-mediated cyclization, suggesting similar Lewis acid catalysis could facilitate this compound’s ring formation.

Chemical Reactions Analysis

Types of Reactions: Osthenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Osthenone has demonstrated notable anticancer effects across several studies. Research has indicated that it can inhibit the growth of various cancer cell lines, including those associated with esophageal cancer.

  • Case Study: Esophageal Cancer
    A study highlighted the effectiveness of this compound in targeting esophageal adenocarcinoma (EAC) cell lines. It was found to exhibit significant potency among compounds tested, ranking high in its ability to induce apoptosis in cancer cells. The study also suggested that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
  • Mechanism of Action
    The mechanism by which this compound exerts its effects involves the modulation of epigenetic factors. In vitro studies have shown that it can influence histone acetylation and DNA methylation processes, leading to altered gene expression patterns conducive to cancer cell death .

Synergistic Effects with Other Therapeutics

This compound has been investigated for its synergistic potential when combined with other anticancer drugs.

  • Combination Therapy Studies
    Research involving acute leukemia cell lines demonstrated that this compound could enhance the effects of conventional chemotherapy agents like vincristine and asparaginase. The combined treatment resulted in lower IC50 values for these drugs, indicating an increased sensitivity of cancer cells to treatment when this compound was included .

Mechanistic Insights into Cancer Cell Targeting

The targeting mechanisms of this compound are under active investigation. Studies have focused on how it interacts with cellular pathways involved in cancer progression.

  • Targeting Epigenetic Modifiers
    It has been shown that this compound can inhibit specific histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell survival and proliferation. By inhibiting these enzymes, this compound may lead to increased expression of tumor suppressor genes and decreased expression of oncogenes .

Potential in Personalized Medicine

The application of this compound in personalized medicine is an emerging area of research.

  • Tailored Therapies
    The concept of personalized medicine involves tailoring treatments based on individual genetic profiles. This compound's ability to modulate specific cellular pathways suggests it could be integrated into personalized treatment regimens for cancer patients, optimizing therapeutic outcomes based on individual responses .

Future Research Directions

Ongoing research is essential to fully elucidate the potential applications of this compound.

  • Clinical Trials
    Future clinical trials are needed to assess the safety and efficacy of this compound in human subjects. These trials will help establish optimal dosing regimens and identify patient populations that may benefit most from this compound .

Mechanism of Action

The mechanism of action of Osthenone involves its interaction with various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules involved in cell growth and survival.

Comparison with Similar Compounds

Structural Features and Sources

The antiproliferative potency of coumarins correlates strongly with their prenylation patterns. Osthenone and its analogs are compared below:

Compound Molecular Formula Prenyl Group Position Natural Source Key Bioactivity
This compound C₁₄H₁₂O₄ 8-prenyl Murraya paniculata, Micromelum falcatum Antiproliferative (IC₅₀: ~10 μM in F10/HvEvc)
Osthenol C₁₄H₁₄O₃ 7-prenyl Notopterygium incisum Antifungal, anti-inflammatory
Clausarin C₂₄H₂₆O₇ 5-prenyl Clausena lansium Antiproliferative (IC₅₀: ~25 μM)
Osthenol-7-O-β-gentiobioside C₂₆H₃₄O₁₃ 7-prenyl + glycoside Lehnia littoralis Antioxidant (IC₅₀: 91.7 μM in RBC hemolysis assay)

Key Structural Insights :

  • Position of Prenylation: this compound’s 8-prenyl group confers superior anticancer activity compared to 5- or 7-prenylated analogs like clausarin or osthenol. The spatial arrangement of the prenyl group enhances interaction with cellular targets such as tubulin or kinases .
  • Glycosylation: Osthenol-7-O-β-gentiobioside’s glycoside moiety improves solubility but reduces membrane permeability, limiting its antiproliferative efficacy compared to this compound .

Antiproliferative Activity Ranking

A study testing 33 coumarins ranked this compound as the most potent compound against mammary (F10) and lung (HvEvc) cancer cell lines :

Rank Compound Cell Line Activity (IC₅₀, μM) Selectivity Index (Cancer vs. Normal Cells)
1 This compound 10.0 (F10), 9.8 (HvEvc) >10-fold higher toxicity to cancer cells
2 Clausarin 25.1 (F10), 24.5 (HvEvc) ~5-fold
3 Dentatin 28.3 (F10), 27.9 (HvEvc) ~4-fold

Mechanistic Notes:

  • This compound’s 1,1-dimethylallyl group facilitates apoptosis via mitochondrial pathway activation, while clausarin’s 5-prenyl group primarily induces cell cycle arrest .
  • Unlike imperatorin (a linear furanocoumarin), this compound’s compact structure avoids phototoxicity, a common side effect in furanocoumarins .

Functional Comparison with Non-Coumarin Analogs

Antioxidant vs. Anticancer Focus

  • Osmanthuside B6 (C₂₉H₃₆O₁₃): A glycosylated coumarin with antioxidant activity (IC₅₀: 91.7 μM in AAPH-induced hemolysis) but negligible cytotoxicity .
  • This compound: Prioritizes anticancer activity over antioxidant effects, demonstrating niche therapeutic specialization .

Lack of Antibacterial Activity

Research and Commercial Relevance

  • Pharmacological Studies: this compound’s potency positions it as a lead compound for derivatization. For example, hydrogenation of its prenyl side chain could enhance metabolic stability .

Biological Activity

Osthenone, a coumarin derivative isolated from the plant Murraya exotica, has garnered significant attention in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and comparative effectiveness against various cancer cell lines.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological properties. It is primarily studied for its antiproliferative effects against cancer cells, making it a candidate for further therapeutic development. The compound can be synthesized through various methods, including the condensation of 7-methoxy-8-formylcoumarin with acetone under basic conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit cancer cell proliferation. Research indicates that this compound induces apoptosis and causes cell cycle arrest in cancer cells. The specific molecular targets and pathways involved are still under investigation; however, it is believed that this compound interacts with critical signaling molecules that regulate cell growth and survival.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antiproliferative Exhibits significant cytotoxicity against various cancer cell lines, including T24 and HeLa cells.
Apoptosis Induction Triggers programmed cell death in malignant cells through mitochondrial pathways.
Cell Cycle Arrest Causes G1 phase arrest in cancer cells, inhibiting their ability to divide and proliferate.
Comparative Efficacy Demonstrated stronger activity against cancer cells compared to normal human cell lines .

Cytotoxicity Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

  • T24 Bladder Cancer Cells : In vitro studies showed that this compound reduced the viability of T24 bladder cancer cells in a dose-dependent manner. The compound was effective at concentrations as low as 10 µg/mL, with IC50 values indicating significant potency compared to other tested compounds .
  • HeLa Cervical Cancer Cells : Similar antiproliferative effects were observed in HeLa cells, where this compound induced apoptosis and inhibited cell growth effectively at varying concentrations .
  • Comparative Studies : When compared with other coumarins such as clausarin and murralongin, this compound exhibited superior cytotoxicity against T24 cells, establishing it as a potent candidate for further research .

Comparative Analysis with Similar Compounds

This compound's unique structure sets it apart from other coumarins. The following table highlights the differences in biological activity among similar compounds:

Compound Structure Features Antiproliferative Activity
This compound 1,1-dimethylallyl groupsHigh
Clausarin Lacks isopentenyl groupsModerate
Murralongin Similar coumarin structureLow

Q & A

Q. Q1. What are the recommended analytical techniques for identifying and characterizing Osthenone in natural product extracts?

To ensure accurate identification, combine chromatography (HPLC or GC) with spectroscopic methods (NMR, MS). For example, NMR can resolve structural isomers, while MS provides molecular weight and fragmentation patterns . Cross-validate results using reference standards from primary literature, avoiding commercial databases like TMstandard due to inconsistent metadata .

Q. Q2. How can researchers design initial experiments to isolate this compound from complex matrices?

Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polarity-matched solvents. Pilot studies should include:

  • Controls : Spiked samples to assess recovery rates.
  • Variables : pH, temperature, and solvent ratios.
    Document raw data in appendices for reproducibility .

Q. Q3. What foundational literature sources are critical for contextualizing this compound research?

Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and repositories like OJOSE for chemical data . Avoid secondary summaries; instead, reference primary studies detailing this compound’s spectroscopic profiles or bioactivity .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodology :

  • Perform meta-analysis of IC50 values, noting assay conditions (cell lines, exposure time).
  • Replicate experiments under standardized protocols, controlling for variables like solvent purity .
  • Apply statistical tests (ANOVA, t-tests) to quantify variability .
    Example : If Study A reports antiproliferative activity in HeLa cells but Study B finds none, compare culture media or endotoxin levels .

Q. Q5. What experimental strategies optimize this compound’s stability during long-term pharmacological assays?

  • Storage : Lyophilize in inert atmospheres (-80°C, argon).
  • Monitoring : Use LC-MS at intervals to detect degradation products.
  • Controls : Include stability benchmarks (e.g., half-life in PBS vs. DMSO) .

Q. Q6. How can computational models improve mechanistic studies of this compound’s interactions with biological targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities.
  • Validation : Cross-correlate with SPR (surface plasmon resonance) or ITC (isothermal calorimetry) data.
  • Limitations : Address force field inaccuracies by calibrating models with experimental ΔG values .

Data Contradiction and Synthesis

Q. Q7. How to resolve discrepancies in this compound’s reported solubility profiles?

Study SolventSolubility (mg/mL)Method
Smith et al. (2020)DMSO12.3 ± 1.2Gravimetric
Lee et al. (2022)Ethanol8.7 ± 0.9UV-Vis
Approach :
  • Standardize protocols (e.g., shake-flask method with saturation checks).
  • Quantify impurities via HPLC to rule out interference .

Q. Q8. What statistical frameworks are suitable for analyzing dose-response variability in this compound toxicity studies?

  • Non-linear regression : Fit sigmoidal curves to EC50 data.
  • Error analysis : Report 95% confidence intervals and use Grubbs’ test to exclude outliers.
  • Reproducibility : Share raw datasets in open repositories (Zenodo, Figshare) .

Methodological Pitfalls and Solutions

Q. Q9. How to mitigate batch-to-batch variability in this compound synthesis?

  • QC Protocols :
    • Purity checks (≥95% via HPLC).
    • NMR batch fingerprinting.
  • Documentation : Trace synthetic routes (e.g., Grignard vs. Suzuki coupling yields) .

Q. Q. Q10. What ethical and practical considerations apply when designing in vivo studies on this compound?

  • Ethics : Obtain IRB approval; justify sample sizes via power analysis .
  • Experimental Design :
    • Use blinding for treatment groups.
    • Include vehicle controls and monitor off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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